Cas no 4241-09-2 (2-hydroxy-6-methylpyridine-3-carboxamide)

2-Hydroxy-6-methylpyridine-3-carboxamide is a pyridine derivative with a hydroxyl group at the 2-position and a carboxamide functional group at the 3-position, along with a methyl substituent at the 6-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. The hydroxyl and carboxamide groups provide sites for further functionalization, enabling the development of biologically active molecules. Its structural features may contribute to enhanced solubility and stability in formulations. The compound is of interest in medicinal chemistry for its potential role in designing enzyme inhibitors or receptor modulators. Proper handling and storage are recommended to maintain its integrity.
2-hydroxy-6-methylpyridine-3-carboxamide structure
4241-09-2 structure
Product name:2-hydroxy-6-methylpyridine-3-carboxamide
CAS No:4241-09-2
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD20544781
CID:928093
PubChem ID:261085

2-hydroxy-6-methylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AR-1H2171; NSC92964; SureCN5791701; AC1Q5BM3; 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide; 2-Hydroxy-6-methyl-nicotinsaeureamid; AC1L64IS; 2-Hydroxy-6-methyl-nicotinamid; CTK4I6189;
    •  
    • 2-hydroxy-6-methylpyridine-3-carboxamide
    • 3-Pyridinecarboxamide, 1,2-dihydro-6-methyl-2-oxo-
    • Z741559924
    • UNII-7T2NSY4W7M
    • SCHEMBL5791701
    • NSC-92964
    • DTXSID60293911
    • 6-methyl-2-oxo-1H-pyridine-3-carboxamide
    • 7T2NSY4W7M
    • 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
    • EN300-2985418
    • 4241-09-2
    • NSC92964
    • Nicotinamide, 2-hydroxy-6-methyl-
    • 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarboxamide
    • Nicotinamide, 1,2-dihydro-6-methyl-2-oxo-
    • DS-005930
    • MDL: MFCD20544781
    • Inchi: InChI=1S/C7H8N2O2/c1-4-2-3-5(6(8)10)7(11)9-4/h2-3H,1H3,(H2,8,10)(H,9,11)
    • InChI Key: KCNQARIQPHGIDQ-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C(=O)N1)C(=O)N

Computed Properties

  • Exact Mass: 152.05864
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.2Ų
  • XLogP3: 0.2

Experimental Properties

  • PSA: 72.19
  • LogP: 0.48250

2-hydroxy-6-methylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2985418-0.1g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95.0%
0.1g
$113.0 2025-03-19
Enamine
EN300-2985418-1.0g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95.0%
1.0g
$414.0 2025-03-19
Enamine
EN300-2985418-5.0g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95.0%
5.0g
$1199.0 2025-03-19
Aaron
AR0286DR-2.5g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
2.5g
$1139.00 2023-12-15
Enamine
EN300-2969584-5g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
5g
$1199.0 2023-09-06
Enamine
EN300-2969584-2.5g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
2.5g
$810.0 2023-09-06
Enamine
EN300-2969584-0.05g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
0.05g
$76.0 2023-09-06
Enamine
EN300-2969584-0.25g
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
0.25g
$162.0 2023-09-06
Aaron
AR0286DR-50mg
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
50mg
$130.00 2025-02-15
Aaron
AR0286DR-100mg
2-hydroxy-6-methylpyridine-3-carboxamide
4241-09-2 95%
100mg
$181.00 2025-02-15

2-hydroxy-6-methylpyridine-3-carboxamide Related Literature

Additional information on 2-hydroxy-6-methylpyridine-3-carboxamide

Introduction to 2-hydroxy-6-methylpyridine-3-carboxamide (CAS No. 4241-09-2)

2-hydroxy-6-methylpyridine-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 4241-09-2, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amide derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound features a pyridine core substituted with hydroxyl and methyl groups, alongside an amide functionality at the 3-position, which contributes to its diverse chemical reactivity and biological interactions.

The structural motif of 2-hydroxy-6-methylpyridine-3-carboxamide makes it a versatile scaffold for drug discovery. The presence of the hydroxyl group at the 2-position and the methyl group at the 6-position introduces steric and electronic effects that can modulate binding affinity to biological targets. Furthermore, the amide moiety at the 3-position provides a site for further functionalization, enabling the synthesis of analogs with tailored properties. These structural features have positioned this compound as a promising candidate for exploring novel therapeutic interventions.

In recent years, there has been growing interest in developing small molecules that interact with biological pathways involved in inflammation, neurodegeneration, and metabolic disorders. 2-hydroxy-6-methylpyridine-3-carboxamide has been investigated for its potential role in modulating these pathways due to its ability to engage with various enzymes and receptors. For instance, studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its interaction with mitochondrial enzymes has been explored as a potential therapeutic strategy for neuroprotective applications.

The pharmaceutical industry has been particularly keen on leveraging heterocyclic compounds like 2-hydroxy-6-methylpyridine-3-carboxamide due to their prevalence in bioactive molecules. The pyridine ring is a common structural element in many approved drugs, owing to its ability to form hydrogen bonds and participate in hydrophobic interactions with biological targets. The amide group further enhances this capability by providing an additional site for binding and functionalization. These attributes make 2-hydroxy-6-methylpyridine-3-carboxamide a valuable building block for medicinal chemists seeking to design novel therapeutics.

Recent advancements in computational chemistry have accelerated the discovery of bioactive compounds like 2-hydroxy-6-methylpyridine-3-carboxamide. Molecular docking simulations and virtual screening techniques have enabled researchers to predict potential binding modes and affinities of this compound with target proteins. These computational approaches have complemented experimental efforts by identifying lead compounds that can be further optimized for improved efficacy and selectivity. The integration of computational methods with traditional synthetic chemistry has significantly streamlined the drug discovery process.

The synthesis of 2-hydroxy-6-methylpyridine-3-carboxamide involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key synthetic routes include condensation reactions between appropriately substituted pyridine derivatives and carboxylic acid equivalents, followed by hydroxyl group introduction via oxidation or hydrolysis methods. The presence of functional groups such as hydroxyl and amide necessitates careful optimization of reaction conditions to ensure high yields and purity. Advances in green chemistry principles have also influenced synthetic methodologies, promoting sustainable practices in the production of this compound.

Evaluation of 2-hydroxy-6-methylpyridine-3-carboxamide's pharmacological profile has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate enzyme activity relevant to metabolic diseases, suggesting potential therapeutic benefits in managing conditions such as type 2 diabetes and obesity. Additionally, its interaction with nuclear receptors has been explored as a means of regulating gene expression pathways involved in inflammation and cholesterol metabolism. These findings underscore the compound's versatility as a pharmacological tool.

The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. 2-hydroxy-6-methylpyridine-3-carboxamide exhibits favorable solubility characteristics that enhance its bioavailability, making it an attractive candidate for formulation into oral or injectable therapies. Furthermore, its stability under various storage conditions ensures consistent quality throughout the supply chain. These attributes are critical considerations in transitioning from laboratory-scale synthesis to large-scale manufacturing processes.

Future research directions for 2-hydroxy-6-methylpyridine-3-carboxamide include exploring its potential in combination therapies alongside other bioactive molecules. The synergistic effects of combining multiple drugs can often lead to enhanced therapeutic outcomes compared to single-agent treatments. Additionally, investigating the compound's mechanism of action at a molecular level will provide deeper insights into its biological effects and inform further structure-based drug design efforts. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing these studies.

The broader impact of compounds like 2-hydroxy-6-methylpyridine-3-carboxamide extends beyond individual therapeutic applications. They serve as essential tools for understanding fundamental biological processes and developing innovative treatment strategies for complex diseases. As research continues to uncover new aspects of their pharmacological properties, these compounds are likely to play an increasingly important role in addressing unmet medical needs worldwide.

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